molecular formula C20H25ClN2O3 B247020 N~1~-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE

N~1~-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE

Cat. No.: B247020
M. Wt: 376.9 g/mol
InChI Key: IFPQDBQAVMKOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and an amino-propanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 3,4-dimethoxyphenethylamine, and methylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with appropriate solvents (e.g., dichloromethane) and catalysts (e.g., N,N’-dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propanamide: Lacks the methyl group on the amino moiety.

    N-(2-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide: Contains a bromophenyl group instead of a chlorophenyl group.

    N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide: Contains an ethyl group instead of a methyl group on the amino moiety.

Uniqueness

N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, potentially leading to unique applications and effects.

Properties

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide

InChI

InChI=1S/C20H25ClN2O3/c1-23(12-10-15-8-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-4-6-16(17)21/h4-9,14H,10-13H2,1-3H3,(H,22,24)

InChI Key

IFPQDBQAVMKOPL-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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